Chemical structure and properties of 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone
Chemical structure and properties of 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone. This biphenyl derivative is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. This document offers in-depth technical details, including spectroscopic data, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance and safety considerations. The information presented herein is intended to support researchers and professionals in leveraging the unique characteristics of this compound for their scientific endeavors.
Introduction: The Significance of the Biphenyl Scaffold
The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science. Its rigid, yet conformationally flexible, nature allows for precise spatial orientation of functional groups, making it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and specificity. The introduction of an ethanone group, as seen in 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, provides a versatile handle for further chemical modifications, opening avenues for the synthesis of a diverse range of derivatives. The presence and position of the methyl group on one of the phenyl rings introduce specific steric and electronic properties that can significantly influence the molecule's overall characteristics and biological activity.
Chemical Structure and Core Properties
IUPAC Name: 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone
CAS Number: 56917-39-6[1]
Molecular Formula: C₁₅H₁₄O[1]
Molecular Weight: 210.27 g/mol [1]
The chemical structure of 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone consists of a biphenyl core, where one phenyl ring is substituted with an acetyl group at the 4-position, and the other phenyl ring is substituted with a methyl group at the 2'-position. This specific substitution pattern distinguishes it from its isomers and plays a crucial role in its chemical reactivity and potential biological interactions.
Structural Diagram:
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Detailed Experimental Protocol (Adapted from General Suzuki Coupling Procedures)
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and available reagents. Appropriate safety precautions must be taken at all times.
Materials:
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4-Bromoacetophenone
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2-Methylphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water (degassed)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Catalyst Preparation (in situ): In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene to form the active Pd(PPh₃)₄ catalyst.
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Reaction Initiation: Add the catalyst solution to the main reaction flask. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the reaction mixture.
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Reaction Progression: Heat the reaction mixture to reflux (typically around 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification
The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes. The purity of the final product should be confirmed by NMR spectroscopy and other relevant analytical techniques.
Potential Applications and Fields of Research
While specific applications for 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone are not extensively documented in publicly available literature, its structural features suggest significant potential in several research areas:
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Pharmaceutical Drug Discovery: As a versatile intermediate, this compound can be used to synthesize a variety of more complex molecules with potential therapeutic applications. The biphenyl scaffold is present in numerous approved drugs, and derivatives of this compound could be explored as inhibitors of various enzymes or as ligands for receptors. Biphenyl derivatives have been investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. [2]* Materials Science: The rigid biphenyl core can be incorporated into polymers or liquid crystals. The ketone functionality allows for further chemical modifications to tune the material's electronic and photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) or other electronic devices.
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Chemical Biology: Derivatives of this compound could be functionalized with fluorescent tags or other probes to study biological processes.
Logical Relationship of Applications:
Caption: Potential research applications stemming from the core structure.
Safety and Handling
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Potential Hazards (based on related compounds):
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May cause skin irritation.
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May cause serious eye irritation.
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Harmful if swallowed.
In case of exposure, it is crucial to seek immediate medical attention and consult the relevant safety documentation for related compounds until a specific SDS becomes available.
Conclusion and Future Outlook
1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone is a chemically significant molecule with considerable potential for future research and development. Its well-defined structure, coupled with the versatility of its functional groups, makes it an attractive starting material for the synthesis of novel compounds with tailored properties. Further investigation into its biological activities and material applications is warranted and could lead to exciting discoveries in the fields of medicine and materials science. This technical guide serves as a foundational resource to facilitate and inspire such future endeavors.
References
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Hoffman Fine Chemicals. 1-(2'-Methyl-biphenyl-4-yl)-ethanone. [Link]
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Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]
